5-Bromo-2,4-dimethoxybenzaldehyde oxime
Description
5-Bromo-2,4-dimethoxybenzaldehyde oxime is a halogenated aromatic oxime derivative synthesized from its aldehyde precursor, 5-bromo-2,4-dimethoxybenzaldehyde. The compound features a bromine atom at the 5-position and methoxy groups at the 2- and 4-positions on the benzene ring, with an oxime (-CH=N-OH) functional group. Its synthesis typically involves the bromination of dimethoxybenzaldehyde derivatives followed by oximation . Key physical properties include a melting point of 175–176°C (oxime form) and a molecular weight of 262.08 g/mol (aldehyde precursor: C₉H₉BrO₃) .
Properties
Molecular Formula |
C9H10BrNO3 |
|---|---|
Molecular Weight |
260.08 g/mol |
IUPAC Name |
(NE)-N-[(5-bromo-2,4-dimethoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C9H10BrNO3/c1-13-8-4-9(14-2)7(10)3-6(8)5-11-12/h3-5,12H,1-2H3/b11-5+ |
InChI Key |
YBMJHRFUPLUACU-VZUCSPMQSA-N |
SMILES |
COC1=CC(=C(C=C1C=NO)Br)OC |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=N/O)Br)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C=NO)Br)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Substituted Derivatives
Table 1: Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|---|
| 5-Bromo-2,4-dimethoxybenzaldehyde | 130333-46-9 | C₉H₉BrO₃ | 245.07 | 135–136 (aldehyde) | Br (5), OMe (2,4) |
| 5-Bromo-2,3-dimethoxybenzaldehyde | 912771-34-7 | C₉H₉BrO₃ | 245.07 | 81–84 (aldehyde) | Br (5), OMe (2,3) |
| 4-Bromo-2,5-dimethoxybenzaldehyde | N/A | C₉H₉BrO₃ | 245.07 | Not reported | Br (4), OMe (2,5) |
| 3-Bromo-4-hydroxy-5-methoxybenzaldehyde oxime | 51873-95-1 | C₈H₈BrNO₃ | 246.06 | Not reported | Br (3), OH (4), OMe (5) |
| 3-Bromobenzaldehyde oxime | 51873-95-1 | C₇H₆BrNO | 200.03 | Not reported | Br (3) |
Key Observations :
- Substituent Position Effects : The position of bromine and methoxy groups significantly impacts melting points and reactivity. For example, 5-bromo-2,3-dimethoxybenzaldehyde has a lower melting point (81–84°C) than its 2,4-isomer (135–136°C), likely due to differences in molecular symmetry and crystal packing .
Table 2: Reactivity in Oxidation and Coupling Reactions
Key Observations :
- Halogen Effects : Bromine’s electron-withdrawing nature deactivates the aromatic ring, reducing oxidation efficiency compared to fluorine, which is less destabilizing .
- Byproduct Formation: 5-Bromo-2,4-dimethoxybenzaldehyde undergoes hydrodebromination under Pd-catalyzed coupling conditions, indicating lower stability than non-brominated analogs .
Key Observations :
- Safety Profile : Brominated oximes and aldehydes commonly carry irritant (Xi) hazard codes, requiring precautions like eye protection (S26) and protective clothing (S36) .
- Cost Variability : 5-Bromo-2,4-dimethoxybenzaldehyde is priced higher than 3,5-dibromo-4-methoxy analogs, likely due to synthetic complexity and demand in pharmaceutical intermediates .
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